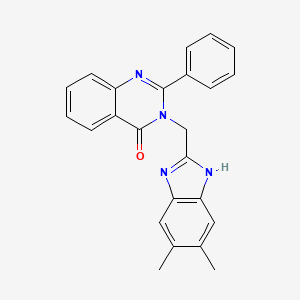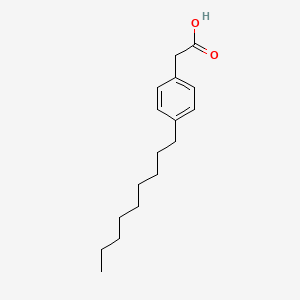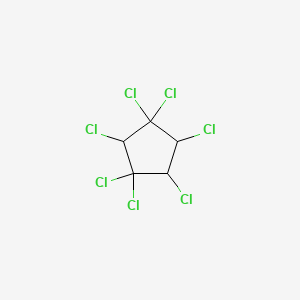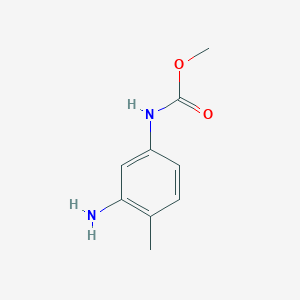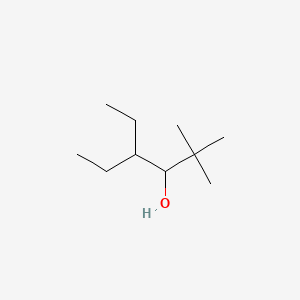
4-Ethyl-2,2-dimethylhexan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2,2-dimethylhexan-3-ol is an organic compound with the molecular formula C10H22O. It is a branched alcohol, characterized by the presence of an ethyl group and two methyl groups attached to a hexane chain. This compound is part of the larger family of alcohols, which are known for their hydroxyl (-OH) functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,2-dimethylhexan-3-ol can be achieved through various organic reactions. One common method involves the Grignard reaction, where an alkyl magnesium halide (Grignard reagent) reacts with a suitable carbonyl compound, followed by hydrolysis to yield the desired alcohol. For instance, the reaction of 4-ethyl-2,2-dimethylhexan-3-one with an ethyl magnesium bromide reagent, followed by acidic workup, can produce this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process typically uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethyl-2,2-dimethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) under acidic or basic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in the presence of a base.
Major Products Formed:
Oxidation: 4-Ethyl-2,2-dimethylhexan-3-one or 4-Ethyl-2,2-dimethylhexanal.
Reduction: 4-Ethyl-2,2-dimethylhexane.
Substitution: 4-Ethyl-2,2-dimethylhexyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2,2-dimethylhexan-3-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it a valuable compound for studying reaction mechanisms and pathways.
Biology: It can be used in the synthesis of biologically active molecules and as a model compound in biochemical studies.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2,2-dimethylhexan-3-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with biological molecules, affecting their structure and function. It may also act as a precursor in enzymatic reactions, leading to the formation of active metabolites.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethyl-3-hexanol: Similar in structure but lacks the ethyl group.
4-Ethyl-3-hexanol: Similar but with different branching.
2,2-Dimethyl-4-ethylpentanol: Another branched alcohol with a different carbon chain length.
Uniqueness: 4-Ethyl-2,2-dimethylhexan-3-ol is unique due to its specific branching pattern, which influences its physical and chemical properties. This distinct structure can result in different reactivity and interactions compared to its analogs.
Eigenschaften
CAS-Nummer |
66719-47-9 |
|---|---|
Molekularformel |
C10H22O |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
4-ethyl-2,2-dimethylhexan-3-ol |
InChI |
InChI=1S/C10H22O/c1-6-8(7-2)9(11)10(3,4)5/h8-9,11H,6-7H2,1-5H3 |
InChI-Schlüssel |
UOYRABPBVGDJLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


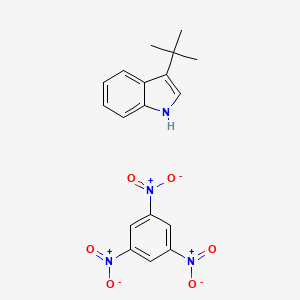

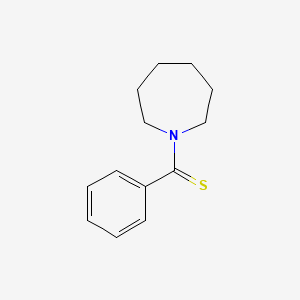
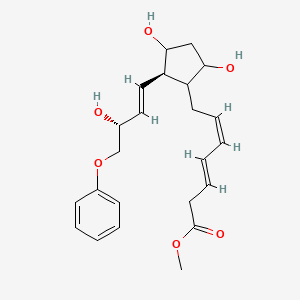
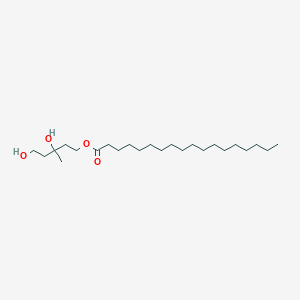
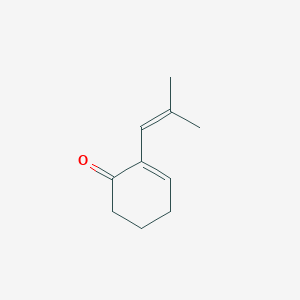
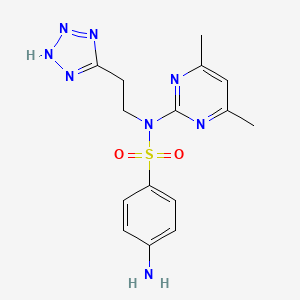
![{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid](/img/structure/B14481257.png)
![Piperidine, 1-[(2-nitrophenyl)thio]-](/img/structure/B14481260.png)
![Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14481266.png)
